molecular formula C7H11BrN2 B7963622 5-Bromo-3-tert-butyl-1h-pyrazole

5-Bromo-3-tert-butyl-1h-pyrazole

Cat. No.: B7963622
M. Wt: 203.08 g/mol
InChI Key: LHGXUCKYYXWASP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-3-t-butyl-1H-pyrazole is a chemical compound with the linear formula C7 H11 Br N2 . It is a solid substance and has a molecular weight of 203.08 .


Synthesis Analysis

The synthesis of pyrazole derivatives has been a subject of interest in recent years due to their wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Various strategies have been employed for the synthesis of pyrazole derivatives, including multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . For instance, a Suzuki Miyaura reaction under microwave heating has been used for the coupling of 5-Amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carboxamide with the corresponding boro-nates or boronic acids .


Molecular Structure Analysis

The molecular structure of 5-Bromo-3-t-butyl-1H-pyrazole consists of a five-membered heterocyclic ring with two nitrogen atoms and three carbon atoms .


Chemical Reactions Analysis

Pyrazole derivatives, including 5-Bromo-3-t-butyl-1H-pyrazole, can participate in a variety of chemical reactions. For instance, a Suzuki Miyaura reaction under microwave heating has been used for the coupling of 5-Amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carboxamide with the corresponding boro-nates or boronic acids .


Physical and Chemical Properties Analysis

5-Bromo-3-t-butyl-1H-pyrazole is a solid substance with a molecular weight of 203.08 . It has a linear formula of C7 H11 Br N2 .

Mechanism of Action

The mechanism of action of pyrazole derivatives is highly dependent on their chemical structure and the specific application. For instance, some pyrazole derivatives have demonstrated different biological activities, exceptional photophysical properties, and high synthetical versatility that allow the obtention of industrially and pharmaceutically crucial chemicals .

Safety and Hazards

5-Bromo-3-t-butyl-1H-pyrazole is harmful by inhalation, in contact with skin, and if swallowed . Suitable personal protective equipment should be worn when handling this chemical, and it should be used only in a chemical fume hood .

Future Directions

Pyrazoles, including 5-Bromo-3-t-butyl-1H-pyrazole, have a wide range of applications in various sectors of the chemical industry, including medicine and agriculture . Therefore, future research will likely continue to focus on developing new synthesis methods and exploring new applications for pyrazole derivatives .

Properties

IUPAC Name

3-bromo-5-tert-butyl-1H-pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11BrN2/c1-7(2,3)5-4-6(8)10-9-5/h4H,1-3H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHGXUCKYYXWASP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=NN1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.